[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine
Description
1-(2-Methoxy-5-methylphenyl)ethylamine is a secondary amine featuring a substituted phenyl group and a propylamine chain. The phenyl ring is substituted with a methoxy group at the 2-position and a methyl group at the 5-position, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3 |
InChI Key |
HHOGLLSTOFCHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Methoxy-5-methylacetophenone with Propylamine
A common approach involves the condensation of the corresponding substituted acetophenone with propylamine, followed by reduction of the formed imine or iminium intermediate.
- React 2-methoxy-5-methylacetophenone with propylamine under mild heating in an appropriate solvent (e.g., toluene, ethanol).
- Use a reducing agent such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (Pd/C under H₂) to reduce the imine to the amine.
- Purify the product by crystallization or chromatography.
This method is straightforward and scalable, but controlling stereochemistry requires chiral catalysts or resolution steps.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic amines or their derivatives can yield optically enriched 1-(2-methoxy-5-methylphenyl)ethylamine.
- Mild reaction conditions.
- Good enantiomeric excess (up to ~78% reported for related compounds).
- Limited scalability.
- Moderate optical purity requiring further purification.
Chiral Auxiliary-Mediated Synthesis
Using chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone to form amide intermediates from 2-methoxy-5-methylphenylacetic acid derivatives, followed by alkylation and reduction steps, can produce chiral amines with high optical purity.
- Conversion of 2-methoxy-5-methylphenylacetic acid to acid chloride.
- Coupling with chiral oxazolidinone.
- Alkylation at the α-position.
- Hydrolysis and reduction to yield the chiral amine.
This method is well-documented for 4-methoxyphenyl analogs and can be adapted for the 2-methoxy-5-methyl substitution pattern.
Comparative Data Table of Preparation Methods
| Method | Optical Purity (%) | Key Reagents/Catalysts | Advantages | Disadvantages | Scalability |
|---|---|---|---|---|---|
| Reductive Amination (non-chiral) | Racemic or low | Propylamine, NaBH4 or Pd/C | Simple, cost-effective | Low stereoselectivity | High |
| Asymmetric Catalytic Hydrogenation | Up to 98 | Rhodium-(S)-quinap, Catecholborane | High enantioselectivity | Expensive catalysts, hazardous | Limited |
| Enzymatic Resolution | ~78 | Lipase B enzyme | Mild conditions | Moderate purity, low scalability | Low |
| Chiral Auxiliary Method | >99 | (S)-4-benzyl-2-oxazolidinone, LiHMDS | High purity, well-established | Multi-step, uses sensitive reagents | Moderate to high |
Detailed Example Procedure (Adapted from Related Patent WO2015159170A2)
Step 1: Formation of Imine
- Mix 2-methoxy-5-methylacetophenone (1 equiv) with propylamine (1.1 equiv) in toluene.
- Heat at 125–130°C for 6–8 hours with para-toluenesulfonic acid catalyst (0.05 equiv).
- Remove water formed during reaction by azeotropic distillation.
Step 2: Reduction of Imine
- Cool reaction mixture to 35–38°C.
- Add palladium on carbon (5% w/w) and hydrogen gas at 8–12 atm pressure.
- Stir for 10–12 hours until completion.
Step 3: Purification
- Filter catalyst.
- Concentrate solvent.
- Crystallize amine salt with para-toluenesulfonic acid to improve purity.
- Yield: 75–85%
- Optical purity: Dependent on catalyst and conditions; racemic without chiral catalyst.
Notes on Optical Purity and Industrial Feasibility
- Methods involving chiral catalysts or auxiliaries achieve optical purity above 99%.
- Enzymatic and resolution methods often require multiple recrystallizations.
- Avoidance of hazardous reagents like n-butyllithium, borane-THF, and trichlorosilane is preferred for safety and scalability.
- Temperature control around ambient to moderate heating is common; extremely low temperatures (-78°C) are generally avoided for commercial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the amine group, converting it to the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound "1-(2-Methoxy-5-methylphenyl)ethylamine":
Chemical Properties and Availability:
- CAS No.: 1017032-38-0
- Molecular Formula: C13H21NO
- Molecular Weight: 207.31
- MDL No.: MFCD09949525
- The compound is available for purchase from chemical suppliers . BLD Pharm offers it but is temporarily out of stock . Ambeed also lists it as available .
Potential Applications and Research:
While the search results don't provide explicit applications for "1-(2-Methoxy-5-methylphenyl)ethylamine," they do offer some context for potential research avenues:
- Receptor Studies: Related research explores similar amine compounds as agonists for RXFP3 and RXFP4 receptors, which are relevant in central nervous system (CNS) studies . The modification of such compounds aims to improve potency and blood-brain barrier permeability .
- Heterocyclic Amine Research: Studies on heterocyclic amines, a class of compounds, show their potential involvement in cancer etiology and interactions with enzymes like lactoperoxidase (LPO) in tissues . This suggests a possible research direction for "1-(2-Methoxy-5-methylphenyl)ethylamine" in similar contexts .
- Aromatic Amine Carcinogens: Research indicates that aromatic and heterocyclic amine carcinogens can induce tumors, with N-acetyltransferase enzymes playing a role in their metabolism . This could open avenues for studying the compound's potential interactions in similar biological pathways .
Safety and Hazards
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The electronic and steric effects of substituents on the phenyl ring significantly influence biological activity and physicochemical properties.
- 1-(2-Methylphenyl)ethylamine (): Substituents: 2-methylphenyl group. Impact: The methyl group is a weak electron donor (inductive effect), increasing lipophilicity but lacking resonance effects. This may reduce hydrogen-bonding capacity compared to methoxy-substituted analogs. Biological Relevance: Such compounds may exhibit moderate receptor affinity due to steric hindrance from the methyl group.
- (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (): Substituents: 2,4-dimethoxyphenyl group. This could improve interactions with hydrophilic binding pockets.
Variations in Amine Chain Structure
The length and branching of the amine chain affect steric accessibility and metabolic stability.
- 1-(2,3-Dihydro-1H-indol-5-ylmethyl)-propylamine (): Structure: Straight propylamine chain attached to an indole system. Activity: Reported IC50 of 500 nM for norepinephrine transporter (NET) inhibition.
- 1-(2-Methylphenyl)ethylamine (): Structure: Branched 2-methylpropylamine chain. Comparison: The target compound’s linear propyl chain may facilitate deeper penetration into hydrophobic pockets .
Heterocyclic vs. Phenyl Systems
The choice of aromatic system (phenyl vs. heterocyclic) alters electronic properties and binding modes.
- Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine (): Structure: Quinoline moiety (bulky, π-deficient heterocycle). Impact: Quinoline’s planar structure and nitrogen atom enable π-π stacking and hydrogen bonding, but its size may reduce solubility. Comparison: The target compound’s simpler phenyl system lacks quinoline’s complexity, likely improving synthetic accessibility and metabolic stability .
- 1-(Thien-2-yl)-propylamine (): Structure: Thiophene (electron-rich heterocycle). Comparison: The target compound’s phenyl group offers greater stability and predictable pharmacokinetics compared to thiophene derivatives .
Data Table: Structural and Functional Comparison
| Compound | Aromatic Substituents | Amine Chain | Key Properties/Biological Activity | Evidence |
|---|---|---|---|---|
| [Target Compound] | 2-methoxy-5-methylphenyl | Linear propyl | Balanced H-bonding, moderate lipophilicity | — |
| 1-(2-Methylphenyl)ethylamine | 2-methylphenyl | Branched 2-methylpropyl | Increased steric hindrance | |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 2,4-dimethoxyphenyl | Cyclopropylethyl | Enhanced H-bonding, higher polarity | |
| 1-(2,3-Dihydro-1H-indol-5-ylmethyl)-propylamine | Indole | Linear propyl | NET inhibition (IC50 = 500 nM) |
Biological Activity
The compound 1-(2-Methoxy-5-methylphenyl)ethylamine is a substituted phenethylamine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of 1-(2-Methoxy-5-methylphenyl)ethylamine features a propylamine group attached to a phenethylamine backbone, specifically substituted with a methoxy and methyl group on the aromatic ring. This unique substitution pattern is critical for its biological activity.
The biological activity of 1-(2-Methoxy-5-methylphenyl)ethylamine is primarily attributed to its interaction with various molecular targets, including:
- Receptors : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzymes : It can modulate enzyme activity, potentially affecting metabolic pathways.
The presence of both methoxy and methyl groups enhances binding affinity and specificity to these targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that 1-(2-Methoxy-5-methylphenyl)ethylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Studies have shown that it can inhibit the growth of cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Growth inhibition |
| A549 | 26.00 | Induction of apoptosis |
Neuroprotective Effects
Preliminary studies suggest that 1-(2-Methoxy-5-methylphenyl)ethylamine may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as depression and anxiety disorders .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.
- Cancer Cell Line Evaluation : In a comparative study involving various anticancer agents, 1-(2-Methoxy-5-methylphenyl)ethylamine demonstrated superior efficacy against MCF7 cells compared to traditional chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .
- Neuropharmacological Assessment : A neuropharmacological assessment revealed that the compound could enhance serotonin receptor activity, which is crucial for mood regulation. This finding supports further exploration into its use in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(2-Methoxy-5-methylphenyl)ethylamine, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Phenethylamine | Parent compound without substitutions | Limited activity |
| Methoxyphenethylamine | Contains methoxy group | Moderate antimicrobial properties |
| Methylphenethylamine | Lacks methoxy group | Lower anticancer efficacy |
The presence of both methoxy and methyl groups in 1-(2-Methoxy-5-methylphenyl)ethylamine enhances its reactivity and interaction with biological targets compared to its analogs.
Q & A
Basic Research Questions
Q. How is 1-(2-Methoxy-5-methylphenyl)ethylamine classified in terms of amine type, and what structural features dictate this classification?
- Methodological Answer : The compound is classified as a secondary amine due to the presence of two alkyl groups (propyl and [1-(2-methoxy-5-methylphenyl)ethyl]) attached to the nitrogen atom. Structural classification follows IUPAC rules: primary amines have one alkyl group, secondary have two, and tertiary have three. The methoxy and methyl substituents on the phenyl ring do not influence amine classification but may affect electronic properties .
Q. What spectroscopic techniques are recommended for confirming the structure of 1-(2-Methoxy-5-methylphenyl)ethylamine post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range). -NMR confirms carbon骨架.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography : For absolute structural confirmation, single-crystal diffraction resolves bond angles and spatial arrangement (see similar analyses in ) .
Q. What synthetic strategies are viable for synthesizing 1-(2-Methoxy-5-methylphenyl)ethylamine, and how can reaction yields be optimized?
- Methodological Answer :
- Reductive Amination : React 2-methoxy-5-methylacetophenone with propylamine under hydrogenation (e.g., using Pd/C or NaBH/AcOH).
- Optimization Tips : Control pH (acidic conditions favor imine formation), use excess amine to drive equilibrium, and employ inert atmospheres to prevent oxidation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Advanced Research Questions
Q. How does the 2-methoxy-5-methylphenyl substituent influence dopamine receptor binding affinity compared to analogs?
- Methodological Answer :
- Computational Docking : Use software (e.g., AutoDock Vina) to model interactions with dopamine D2/D3 receptors. The methoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues (e.g., Tyr in D3 receptors).
- In Vitro Binding Assays : Competitive radioligand displacement (e.g., -spiperone for D2, -7-OH-DPAT for D3) quantifies affinity. Compare IC values against analogs lacking the methoxy/methyl groups (see for D3/D2 selectivity ratios) .
Q. What in vivo models are suitable for evaluating the compound’s effects on dopaminergic signaling?
- Methodological Answer :
- 6-Hydroxydopamine (6-OHDA) Lesion Model : Unilateral striatal lesions in rodents mimic Parkinsonian motor deficits. Administer the compound and quantify L-DOPA–induced dyskinesias (LID) via abnormal involuntary movement (AIM) scores.
- Psychostimulant-Induced Hyperactivity : Test normalization of d-amphetamine– or dizocilpine-induced hyperactivity in open-field assays. Monitor locomotor activity and stereotypic behaviors (e.g., rearing) .
Q. How can researchers resolve contradictions in reported dopamine metabolite levels (e.g., DOPAC, HVA) following administration of similar amines?
- Methodological Answer :
- Microdialysis : Collect real-time extracellular fluid from the striatum or prefrontal cortex. Use HPLC-ECD to quantify metabolites.
- Controlled Variables : Standardize dosing (mg/kg), administration route (oral vs. intraperitoneal), and circadian timing.
- Statistical Analysis : Apply mixed-effects models to account for inter-subject variability (refer to neurochemical profiling in ) .
Q. What computational approaches predict the compound’s binding mode to dopamine receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability. Analyze hydrogen bonds (e.g., between methoxy oxygen and His in D3).
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between D3 and D2 subtypes. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
